Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride
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Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of three methoxy groups attached to the benzene ring and a morpholinopropyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4,5-trihydroxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, inks, and photographic developers
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester derivative.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with similar chemical properties.
2,3,4-Trimethoxybenzoic acid: A structural isomer with different substitution patterns
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride is unique due to the presence of the morpholinopropyl ester group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
108479-29-4 |
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Molecular Formula |
C17H26ClNO6 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C17H25NO6.ClH/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18;/h11-12H,4-10H2,1-3H3;1H |
InChI Key |
GMHAGTDFPYMPGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2.Cl |
Origin of Product |
United States |
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